molecular formula C9H13NO3S B1455784 2-(4-Methoxyphenyl)ethane-1-sulfonamide CAS No. 76653-15-1

2-(4-Methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B1455784
CAS No.: 76653-15-1
M. Wt: 215.27 g/mol
InChI Key: RRJBARRRFGZDIX-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 76653-15-1 . It has a molecular weight of 215.27 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-methoxyphenyl)ethanesulfonamide . The InChI code is 1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including compounds related to 2-(4-Methoxyphenyl)ethane-1-sulfonamide, have been synthesized and evaluated for their potential as inhibitors of carbonic anhydrase. One such derivative, SBAM, has shown significant inhibitory activity, particularly against carbonic anhydrase isoform II, suggesting potential applications in this area (Arslan, Çakır, & Uğraş, 2002).

Microbial Resolution and Oxidation Studies

1,2-bis-(methoxyphenyl)ethane-1,2-diol, a compound structurally related to this compound, has been used in microbial resolution and asymmetric oxidation studies, utilizing Trichoderma viride and other catalysts for stereoselective epoxidation and oxidation of sulfides (Yamamoto et al., 1989).

Synthesis of Sulfonamide Derivatives

The title compound 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl]benzene-1-sulfonamide 2 has been synthesized. This compound was created through a reaction involving chlorosulfonic acid and subsequent amidation, indicative of the chemical versatility and potential applications in synthesis of sulfonamide derivatives (Hayun et al., 2012).

Antibacterial Activity

A series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives were synthesized and evaluated for antibacterial activity. Some derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of sulfonamide derivatives in antibacterial applications (Aziz‐ur‐Rehman et al., 2013).

Antioxidant Activity

Benzoin derivatives including 2-phenyl hydrazine-1-hydroxy, 1-[2-chlorophenyl]-2-[4’-methoxyphenyl] ethane have been synthesized and their antioxidant activities have been studied. The presence of electron-withdrawing and electron-donating groups was found to enhance the antioxidant activity, offering insights into the design of antioxidant agents (Thanuja et al., 2022).

Antitumor Potential

Sulfonamides, including those derived from compounds similar to this compound, have been investigated for their antitumor potential. Studies have shown promising results, indicating the relevance of these compounds in the development of new antitumor agents (Muskinja et al., 2019).

Photophysical Properties

The effect of substituents on the photophysical properties of some 4-(2-substitutedhydrazinyl)benzenesulfonamides derivatives has been examined. These sulfonamide derivatives, including 4-methoxyphenyl, have shown varied fluorescence properties, which are valuable for applications in biological imaging and sensing (Bozkurt et al., 2016).

Gene Expression Studies in Antitumor Sulfonamides

Compounds from sulfonamide-focused libraries, including derivatives of 4-methoxybenzenesulfonamide, have been evaluated for their antitumor properties and effects on gene expression. These studies are crucial in understanding the pharmacophore structure and drug-sensitive pathways, contributing to cancer treatment research (Owa et al., 2002).

Antibacterial Activity of Quinoxaline Sulfonamides

Quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl) quinoxaline have been studied for their antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting their potential use in antibacterial therapies (Alavi et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-(4-Methoxyphenyl)ethane-1-sulfonamide” is not available, sulfonamides in general are known to inhibit bacterial synthesis of folic acid, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" .

Properties

IUPAC Name

2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBARRRFGZDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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